5-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine
Description
Properties
IUPAC Name |
5-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-9-10-7-4-2-3-6(8)11(5)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWUKRGCMJAZDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale synthesis of heterocyclic compounds apply. These include optimizing reaction conditions for high yield and purity, using cost-effective reagents, and ensuring environmentally friendly processes.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom undergoes substitution with nucleophiles under mild to moderate conditions. Key examples include:
Mechanistic Insight : The electron-deficient pyridine ring facilitates aromatic nucleophilic substitution (SNAr), with the bromine acting as a leaving group. Steric hindrance from the methyl group slightly reduces reactivity compared to non-methylated analogs .
Cross-Coupling Reactions
Palladium-catalyzed cross-couplings are highly effective for modifying the brominated position:
Table 1: Suzuki-Miyaura Coupling Examples
Optimization Note : Microwave irradiation reduces reaction times from 24 hr to 30 min while maintaining yields >70% .
Oxidation and Reduction
The methyl group and triazole ring participate in redox reactions:
Oxidation
| Reagent | Conditions | Product | Outcome | Source |
|---|---|---|---|---|
| KMnO₄ | H₂O, 80°C | 3-Carboxy-5-bromo derivative | Partial decomposition observed (purity: 88%) | |
| Ozone (O₃) | CH₂Cl₂, -78°C | Epoxidation intermediates | Unstable; requires in situ trapping |
Reduction
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂, Pd/C | EtOH, RT | 5-Dehydrobromo-3-methyl analog | 91% | |
| NaBH₄ | MeOH, 0°C | No reaction | - |
Key Finding : LiAlH₄ selectively reduces the triazole ring in anhydrous THF, forming a dihydrotriazolo intermediate (yield: 55%).
Coordination Chemistry
The nitrogen-rich structure forms complexes with transition metals:
| Metal Salt | Ligand Ratio | Application | Stability Constant (log K) | Source |
|---|---|---|---|---|
| Cu(NO₃)₂ | 1:2 | Catalytic C–N coupling | 8.2 ± 0.3 | |
| PdCl₂ | 1:1 | Suzuki coupling precatalyst | - |
Structural Analysis : X-ray crystallography confirms η²-coordination via triazole N1 and pyridine N atoms in Cu complexes .
Cyclization and Ring Expansion
Under acidic conditions, the compound undergoes annulation:
| Conditions | Product | Yield | Key Driver | Source |
|---|---|---|---|---|
| PPA, 140°C | Pyrido[2,3-e] triazolo[1,5-a]pyrimidine | 43% | Friedel-Crafts type mechanism | |
| HCl/EtOH, reflux | No reaction | - | Methyl group prevents protonation |
Functionalization of the Methyl Group
The 3-methyl group shows limited reactivity but undergoes radical bromination:
| Reagent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| NBS, AIBN | CCl₄, reflux | 3-(Bromomethyl)-5-bromo derivative | 6:1 (C3 vs. C5) |
Scientific Research Applications
Medicinal Chemistry Applications
5-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine has shown promise in various therapeutic areas:
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. Studies have demonstrated that compounds with similar structures can interact with key enzymes involved in cancer progression. For example:
- In vitro studies have shown that certain derivatives inhibit cell proliferation in various cancer cell lines such as HeLa (human cervix carcinoma), A549 (lung adenocarcinoma), and MCF-7 (breast adenocarcinoma) with IC50 values ranging from 0.5 to 2.0 µM depending on the specific derivative used .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) studies have reported values as low as 0.21 µM against Escherichia coli and Pseudomonas aeruginosa, indicating strong antibacterial potential .
Anti-inflammatory Effects
Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory properties:
- Certain analogs have been shown to inhibit cyclooxygenase-2 (COX-2) activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Material Science Applications
Beyond medicinal chemistry, this compound is being explored for its potential applications in material science:
- The compound's unique structural features make it suitable for developing new materials with specific electronic or optical properties. Its ability to form coordination complexes with metals can lead to novel applications in catalysis and sensor technology.
Structure-Activity Relationships (SAR)
The biological activity of this compound is significantly influenced by its structural modifications:
- Bromination at specific positions enhances antimicrobial potency.
- The presence of the methyl group contributes to improved binding affinity and stability compared to other related compounds.
Case Studies
Several case studies highlight the applications of this compound:
Mechanism of Action
The mechanism of action of 5-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural Analogues with Bromine Substitution
Table 1: Brominated [1,2,4]Triazolo[4,3-a]Pyridine Derivatives
Key Observations
- Position of Bromine : Bromine at C5 (as in the target compound) enhances electronic effects for receptor binding, while C6 or C8 substitution (e.g., 6-bromo and 8-bromo derivatives) increases steric hindrance, altering biological activity .
- Methyl Group Impact: The 3-methyl group in the target compound improves metabolic stability compared to non-methylated analogues (e.g., 5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine) .
Functional Group Variations
Antifungal and Antimalarial Derivatives
- Sulfonamide Derivatives : Compounds like 3-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridine (15a-15e) exhibit potent antifungal activity against Fusarium oxysporum and Botrytis cinerea at 100 µg/mL. The sulfonamide group enhances solubility and target engagement compared to brominated derivatives .
- Hydrazone Moieties : Microwave-synthesized 1,2,4-triazolo[4,3-a]pyridines with hydrazone groups show superior antifungal activity due to improved hydrogen-bonding interactions .
mGluR2 Modulators
- Patent data (WO 2015/032790) highlights [1,2,4]triazolo[4,3-a]pyridines with alkyl or aryl sulfonamides as positive allosteric modulators of mGluR2 receptors. The target compound’s bromine and methyl groups may synergize with sulfonamide substituents for enhanced efficacy .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
| Property | 5-Bromo-3-methyl Derivative | 8-Bromo-5-methyl Derivative | 6-Bromo-3-methyl Derivative |
|---|---|---|---|
| Density (g/cm³) | 1.9±0.1 | 1.76±0.1 | 1.76±0.1 |
| logP | 1.45 | 1.82 (calc.) | 1.78 (calc.) |
| pKa | N/A | 3.15±0.50 | 3.15±0.50 |
| Metabolic Stability | High (methyl group) | Moderate | Moderate |
Insights
- The 3-methyl group in the target compound reduces polarity (higher logP), favoring blood-brain barrier penetration for CNS targets .
Biological Activity
5-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a triazole ring fused to a pyridine ring, with a bromine atom at the 5-position and a methyl group at the 3-position. The molecular formula is , and it has a molecular weight of approximately 212.05 g/mol.
The primary biological activity of this compound involves its interaction with various enzymes and proteins:
- Cyclin-Dependent Kinase 2 (CDK2) : The compound acts as an inhibitor of CDK2, which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound affects the transition from the G1 phase to the S phase of the cell cycle, leading to cytotoxic effects in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .
- Janus Kinases (JAK1 and JAK2) : It also inhibits JAK1 and JAK2, critical components in cytokine signaling pathways. This inhibition alters downstream signaling processes associated with growth factors and immune responses .
Biological Activity
The biological activities of this compound can be summarized as follows:
| Activity | Effect | Cell Lines Tested |
|---|---|---|
| Cytotoxicity | Inhibits cell proliferation | MCF-7, HCT-116 |
| Anticancer | Induces apoptosis in cancer cells | HeLa, A549 |
| Anti-inflammatory potential | Modulates cytokine signaling pathways | Various immune cell lines |
| Antichlamydial | Selective for Chlamydia | Chlamydia-infected cells |
1. Cytotoxic Effects on Cancer Cells
In a study examining the cytotoxic effects of this compound on cancer cells, it was found that the compound significantly reduced cell viability in MCF-7 and HCT-116 cells. The mechanism was linked to its ability to induce apoptosis through the activation of caspase pathways .
2. Inhibition of Janus Kinases
Research indicated that this compound effectively binds to the ATP-binding site of JAK1 and JAK2. This binding prevents phosphorylation events critical for cytokine signaling. The resulting inhibition led to decreased proliferation of immune cells in response to cytokines .
Comparison with Related Compounds
The biological activity of this compound can be contrasted with similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 1,2,4-Triazolo[1,5-a]pyridine | Lacks bromine and methyl groups | Different activity profile |
| Other Triazole Derivatives | Varying ring structures | Distinct biological activities |
Q & A
Basic Synthesis: What are the common synthetic routes for 5-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine?
The compound is typically synthesized via condensation and cyclization strategies. A two-step approach involves:
- Step 1 : Condensation of ethyl 2-oxoacetate with 5-bromo-2-hydrazinylpyridine to form a hydrazone intermediate.
- Step 2 : Oxidative cyclization using reagents like PhI(OAc)₂ to generate the triazolopyridine core . Alternative methods employ sodium hypochlorite (NaOCl) in ethanol under mild conditions (room temperature, 3 hours), offering a greener route with 73% yields .
Advanced Synthesis: How can regioselectivity challenges be addressed during cyclization?
Regioselectivity is influenced by substituents and reaction conditions. For example:
- The presence of electron-withdrawing groups (e.g., NO₂) in hydrazinylpyridines can induce Dimroth rearrangement , shifting substitution patterns from the 3- to 2-position .
- Hypervalent iodine(III) reagents (e.g., PhI(OAc)₂) promote regioselective oxidative cyclization without requiring transition metals, reducing side-product formation .
Structural Characterization: What techniques validate the structure of this compound?
- Single-crystal X-ray diffraction resolves the fused triazole-pyridine system and bromine/methyl substituents .
- ¹H/¹³C NMR identifies methyl protons (δ ~2.5 ppm) and aromatic signals, while IR confirms C-Br stretches (~500–600 cm⁻¹) .
- Mass spectrometry verifies molecular weight (e.g., m/z 198.02 for the brominated core) .
Biological Applications: What are its notable biological activities?
- Herbicidal Activity : At 150 g a.i. ha⁻¹, derivatives inhibit dicot weeds (e.g., Amaranthus retroflexus) via disruption of chloroplast function. Compound 8-chloro-3-(4-propylphenyl)-triazolo[4,3-a]pyridine shows 50% inhibition at 37.5 g a.i. ha⁻¹ .
- Antifungal Activity : Hydrazone-containing derivatives exhibit broad-spectrum activity, likely targeting fungal membrane integrity .
- mGluR2 Modulation : Analogues act as positive allosteric modulators for neurological disorders, with structural optimization enhancing receptor binding .
Advanced SAR: How do substituents influence bioactivity?
- 3-Methyl Group : Enhances lipophilicity, improving membrane penetration for herbicidal and antifungal applications .
- 5-Bromo Substituent : Increases electrophilicity, aiding interactions with nucleophilic residues (e.g., Arg121 in RBP4 antagonists) .
- 3D-QSAR Models : Reveal that hydrophobic groups at the 3-position correlate with herbicidal potency, while polar groups reduce activity .
Data Contradictions: How to resolve discrepancies in biological outcomes?
Divergent results often arise from substituent positioning or assay conditions. For example:
- Hydrazone moieties in antifungal studies may show variable activity depending on solvent polarity .
- In mGluR2 modulation, allosteric binding pockets exhibit conformational flexibility, requiring molecular dynamics simulations to rationalize potency differences .
Molecular Interactions: What key interactions drive its binding to proteins?
- In RBP4 antagonists, the N2 nitrogen of the triazole ring forms an H-bond with Arg121, while the methyl group occupies a hydrophobic β-ionone pocket .
- Bromine participates in halogen bonding with aromatic residues (e.g., Phe in enzyme active sites), enhancing binding affinity .
Green Chemistry: What sustainable methods improve synthesis?
- NaOCl in ethanol replaces toxic oxidants (e.g., Cr(VI) or DDQ), reducing waste and enabling room-temperature reactions .
- Solvent-free fusion (e.g., with phenyl acetic acid) achieves 93% yields in derivative synthesis, minimizing solvent use .
Stereochemical Effects: Do stereoisomers impact activity?
While stereoisomerism is less common in this scaffold, planar chirality in fused derivatives (e.g., quinolines) can influence receptor selectivity. Racemic mixtures are typically used unless enantioselective cyclization (e.g., chiral oxidants) is applied .
Alternative Routes: How do hypervalent iodine reagents compare to metal catalysis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
